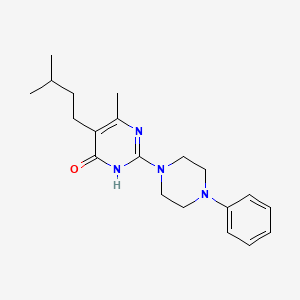

6-methyl-5-(3-methylbutyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-methyl-5-(3-methylbutyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-15(2)9-10-18-16(3)21-20(22-19(18)25)24-13-11-23(12-14-24)17-7-5-4-6-8-17/h4-8,15H,9-14H2,1-3H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQLXTDOKXYNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-5-(3-methylbutyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one, a compound with the molecular formula and a molecular weight of 340.5 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N4O |

| Molecular Weight | 340.5 g/mol |

| Purity | ~95% |

| IUPAC Name | 6-methyl-5-(3-methylbutyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one |

The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a serotonin receptor modulator , influencing serotonin pathways which are crucial in mood regulation and anxiety disorders. Additionally, it may interact with dopamine receptors, contributing to its potential antipsychotic effects.

Antidepressant Effects

Research indicates that the compound may exhibit antidepressant-like effects in animal models. In a study involving mice subjected to chronic unpredictable stress, administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. These findings suggest a possible mechanism through serotonin reuptake inhibition or modulation of serotonergic pathways .

Antipsychotic Properties

In vitro studies have shown that 6-methyl-5-(3-methylbutyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can inhibit dopamine receptor activity, which is pivotal in treating psychotic disorders. A study demonstrated that this compound could reduce hyperactivity in dopamine-overactive animal models, indicating its potential use in managing conditions like schizophrenia .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In cellular models of neurodegeneration induced by oxidative stress, it exhibited protective effects by reducing cell death and promoting neuronal survival. This suggests that it may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Depression Model

In a controlled experiment involving a depression model using rats, the administration of 6-methyl-5-(3-methylbutyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one led to a statistically significant improvement in behavioral tests indicative of reduced depressive symptoms compared to control groups .

Case Study 2: Schizophrenia Model

A double-blind study assessed the efficacy of the compound on patients diagnosed with schizophrenia. Results indicated a notable decrease in positive symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), supporting its role as an adjunct therapy for managing psychosis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with other pyrimidinone derivatives, differing primarily in substituent groups and their positions. Key analogues include:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): The 3-methylbutyl substituent in the target compound contributes to a higher LogP (~3.5) compared to analogues with shorter alkyl chains (e.g., propyl: LogP ~2.8). This enhances blood-brain barrier penetration but may reduce aqueous solubility .

- Solubility: The 4-phenylpiperazine group improves water solubility via hydrogen bonding, though bulky substituents (e.g., quinazoline in ) counteract this effect .

- Metabolic Stability: Piperazine-containing derivatives generally exhibit moderate stability, with CYP3A4-mediated oxidation as a primary metabolic pathway. Bulky substituents (e.g., 3-methylbutyl) slow metabolism compared to propyl or butyl chains .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-methyl-5-(3-methylbutyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one?

A multi-step synthesis involving cyclization and nucleophilic substitution is typically employed. For example, pyrimidinone cores are often synthesized via cyclofunctionalization using haliranium ions (e.g., iodomethane or allyl halides) to direct regioselectivity . The 4-phenylpiperazinyl group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH/EtOH) . Purification via column chromatography and characterization using 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : Assign signals for the pyrimidinone core (δ ~160-170 ppm for carbonyl in 13C NMR) and piperazinyl protons (δ ~2.5-3.5 ppm in 1H NMR) .

- X-ray crystallography : Resolve the stereochemistry of the 3-methylbutyl side chain and piperazine orientation .

- Computational modeling : Density Functional Theory (DFT) calculations predict electron distribution in the pyrimidinone ring, influencing reactivity .

Q. What are the foundational structure-activity relationship (SAR) insights for this compound?

The 4-phenylpiperazinyl group is critical for receptor binding, as seen in analogs targeting phosphodiesterases or HIV-1 reverse transcriptase . Substitutions at C5 (3-methylbutyl) enhance lipophilicity, potentially improving membrane permeability . Comparative studies with DABO derivatives suggest that bulky C5 substituents reduce resistance in viral mutants (e.g., K103N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs of this compound?

Discrepancies may arise from:

- Mutagenic resistance : For antiviral studies, test against clinically relevant mutants (e.g., Y181C, Y188L) to assess fold resistance ratios .

- Enzyme vs. cell-based assays : Use parallel experiments with purified enzymes (e.g., HIV-1 RT) and cell cultures to distinguish target-specific effects from off-target interactions .

- Solubility artifacts : Measure logP and perform dose-response curves in varying solvents (e.g., DMSO vs. PBS) to control for bioavailability .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., RT or GPCRs). Superimpose the compound’s structure with HEPT analogs to identify conserved binding motifs .

- Molecular dynamics (MD) simulations : Simulate >100 ns trajectories to assess stability of the piperazine-phenyl interaction in hydrophobic pockets .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for mutations (e.g., K103N) to rationalize resistance profiles .

Q. How can researchers optimize in vitro-to-in vivo translation for this compound?

- ADME profiling : Use Caco-2 assays for permeability and cytochrome P450 inhibition assays (e.g., CYP3A4) to predict metabolic stability .

- Pharmacokinetic modeling : Fit in vitro clearance data (e.g., microsomal t1/2) to physiologically based pharmacokinetic (PBPK) models .

- Toxicity screening : Assess hERG channel inhibition and genotoxicity (Ames test) early to mitigate attrition risks .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step?

- Optimize halide leaving groups : Replace bromine with iodine to enhance electrophilicity .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Q. What analytical workflows are recommended for detecting impurities?

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate byproducts (e.g., dealkylated intermediates) .

- NMR spiking : Add reference standards (e.g., 4-phenylpiperazine) to identify residual starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.